molecular formula C18H15Cl2N3O4S2 B2618127 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 905684-80-2

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2618127
CAS RN: 905684-80-2
M. Wt: 472.36
InChI Key: NYAVKYRMOUNSFF-UHFFFAOYSA-N
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Description

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as DTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTB is a synthetic compound that belongs to the class of benzamides and is widely used in scientific research for its unique properties.

Scientific Research Applications

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including compounds structurally related to benzothiazoles, have shown significant antitumor activities. Research by Iradyan et al. (2009) reviewed bis(2-chloroethyl)amino derivatives of imidazole, benzimidazole, and other related structures, highlighting their potential as antitumor drugs. This suggests that compounds with a similar heterocyclic architecture, such as N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, could have applications in cancer research and therapy (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

DNA Interaction and Biomedical Applications

Research on Hoechst 33258 and its analogues, which share structural similarities with benzothiazoles and related compounds, suggests their utility in biomedical applications, particularly in DNA binding and staining. These compounds are known for their strong affinity to the minor groove of double-stranded DNA, indicating that N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide might have potential applications in cell biology, genetics, and biochemistry research. Such properties make them useful in chromosome and nuclear staining, and as tools in molecular biology studies (Issar, U., & Kakkar, R., 2013).

Pharmacological Activities of Benzothiazole Derivatives

Benzothiazole and its derivatives have been extensively studied for their broad spectrum of biological and therapeutic activities. Sumit et al. (2020) compiled research on the antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties of these compounds. Given the structural resemblance, N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide may also exhibit similar pharmacological activities, making it a candidate for further drug development and research in these areas (Sumit, Arvind Kumar, & Mishra, A., 2020).

properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O4S2/c19-13-5-6-14(20)16-15(13)21-18(28-16)22-17(24)11-1-3-12(4-2-11)29(25,26)23-7-9-27-10-8-23/h1-6H,7-10H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAVKYRMOUNSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

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